2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one
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Overview
Description
2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one is an organic compound with the molecular formula C11H17NOS and a molecular weight of 211.32378 g/mol . This compound is characterized by the presence of a piperidine ring, a thione group, and a dimethylbutenoyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one typically involves the reaction of piperidine with 2,2-dimethyl-3-butenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dimethylbutenoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential therapeutic agent due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The dimethylbutenoyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-one: Similar structure but with a carbonyl group instead of a thione group.
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
2,2-Dimethyl-1-(2-sulfanylidenepiperidin-1-YL)but-3-EN-1-one is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
125880-13-9 |
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Molecular Formula |
C11H17NOS |
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2,2-dimethyl-1-(2-sulfanylidenepiperidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C11H17NOS/c1-4-11(2,3)10(13)12-8-6-5-7-9(12)14/h4H,1,5-8H2,2-3H3 |
InChI Key |
IJRACFSIMASZAG-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(=O)N1CCCCC1=S |
Canonical SMILES |
CC(C)(C=C)C(=O)N1CCCCC1=S |
Synonyms |
2-Piperidinethione, 1-(2,2-dimethyl-1-oxo-3-butenyl)- (9CI) |
Origin of Product |
United States |
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